

High-Purity 2-Mercapto-5-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Mercapto-5-methylpyridine**

Cat. No.: **B098678**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of high-purity **2-Mercapto-5-methylpyridine**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, commercial availability, and methodologies for its synthesis and evaluation.

Introduction

2-Mercapto-5-methylpyridine (CAS No. 18368-58-6) is a sulfur-containing pyridine derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules.^{[1][2][3]} Its unique structural features, including the nucleophilic thiol group and the pyridine ring, make it a valuable intermediate for creating novel compounds with potential therapeutic and agricultural applications.^{[1][2][3]} In the pharmaceutical industry, it is utilized in the development of drugs targeting neurological disorders.^{[2][3]} In the agrochemical sector, it is a precursor for fungicides and pesticides.^{[2][3]}

Commercial Suppliers and Specifications

High-purity **2-Mercapto-5-methylpyridine** is available from several commercial suppliers. While specifications may vary, a typical Certificate of Analysis for a high-purity batch would

include the following parameters. The data presented below is a composite representation based on commercially available information for analogous compounds.

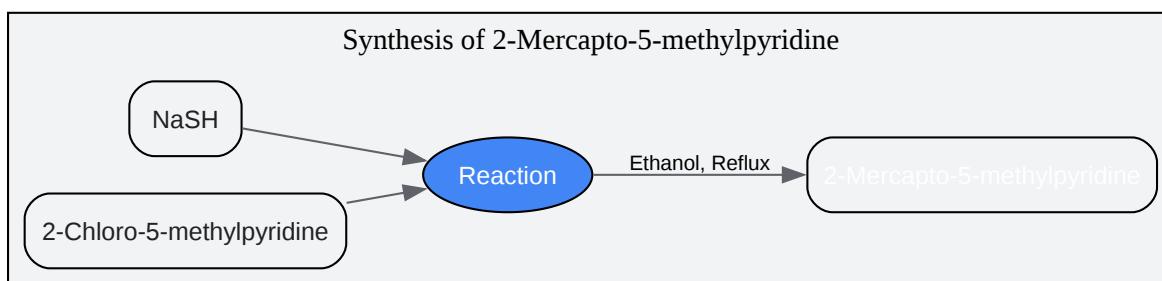
Parameter	Specification	Method
Appearance	White to off-white or pale yellow crystalline powder	Visual
Purity	≥ 98%	HPLC/GC
Melting Point	Not specified	USP/Ph. Eur.
Water Content	≤ 0.5%	Karl Fischer Titration
Residue on Ignition	≤ 0.1%	USP/Ph. Eur.
Heavy Metals	≤ 10 ppm	ICP-MS
Residual Solvents	Complies with ICH Q3C	GC-HS

Major Commercial Suppliers:

- Chem-Impex[2][3]
- Guidechem[2]
- Sigma-Aldrich (for related compounds)
- LookChem[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Mercapto-5-methylpyridine** is provided below.


Property	Value	Reference
Molecular Formula	C ₆ H ₇ NS	[2]
Molecular Weight	125.19 g/mol	[2]
CAS Number	18368-58-6	[2]
Boiling Point	195.1 °C at 760 mmHg	[2]
Density	1.15 g/cm ³	[2]
pKa	9.79 ± 0.40 (Predicted)	[2]

Experimental Protocols

Synthesis of 2-Mercapto-5-methylpyridine

A common synthetic route to **2-Mercapto-5-methylpyridine** involves the reaction of 2-chloro-5-methylpyridine with a sulfur source, such as sodium hydrosulfide or thiourea. A representative laboratory-scale procedure is described below.

Reaction Scheme:

[Click to download full resolution via product page](#)

Fig. 1: Synthesis of **2-Mercapto-5-methylpyridine**.

Materials:

- 2-Chloro-5-methylpyridine

- Sodium hydrosulfide (NaSH)
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Dichloromethane

Procedure:

- To a solution of 2-chloro-5-methylpyridine in ethanol, add an equimolar amount of sodium hydrosulfide.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity **2-Mercapto-5-methylpyridine**.

Analytical Method for Purity Determination by HPLC

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).

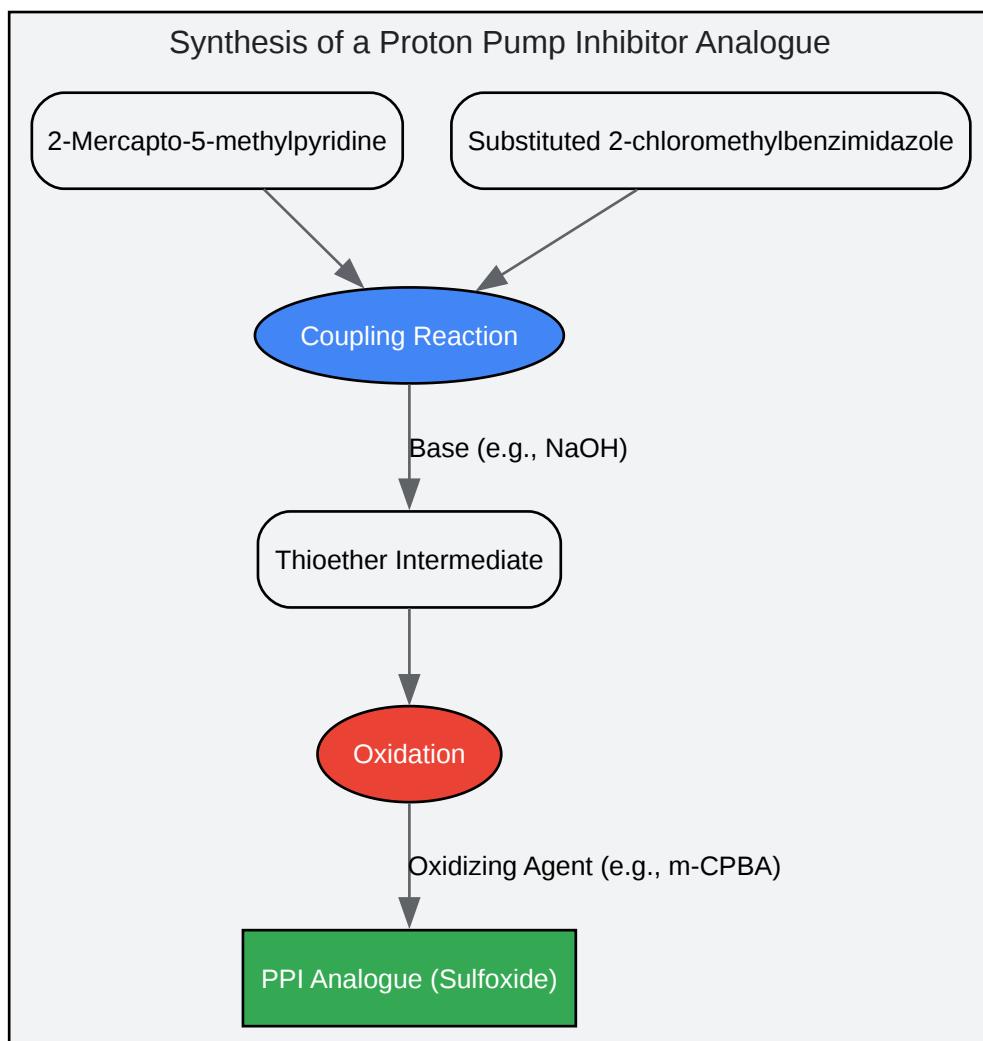
Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

Sample Preparation:

- Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Analysis:


- Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Applications in Drug and Agrochemical Development

Proton Pump Inhibitor (PPI) Analogues

2-Mercapto-5-methylpyridine is a key intermediate in the synthesis of analogues of proton pump inhibitors like omeprazole.^{[4][5]} These compounds are used to treat acid-related gastrointestinal disorders. The synthesis involves the coupling of the mercaptopyridine derivative with a substituted benzimidazole moiety, followed by oxidation of the resulting thioether to the sulfoxide.

Proposed Synthetic Workflow for a PPI Analogue:

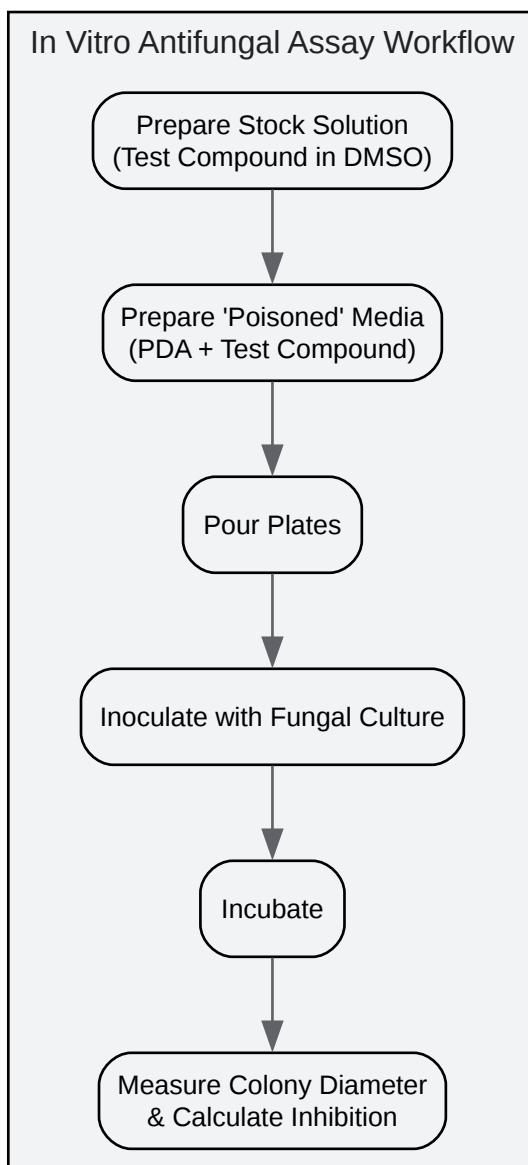
[Click to download full resolution via product page](#)

Fig. 2: Synthetic workflow for a PPI analogue.

Antifungal Agents

Derivatives of **2-Mercapto-5-methylpyridine** have shown promising fungicidal activity against various plant pathogens.^[6] The mechanism of action is often related to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Experimental Protocol for In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique):
[\[1\]](#)


Materials:

- Potato Dextrose Agar (PDA) medium.
- Test compound (**2-Mercapto-5-methylpyridine** derivative).
- Dimethyl sulfoxide (DMSO).
- Sterile Petri dishes.
- Fungal cultures (e.g., *Botrytis cinerea*, *Sclerotinia sclerotiorum*).

Procedure:

- Prepare a stock solution of the test compound in DMSO.
- Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations. A control plate with DMSO only should also be prepared.
- Pour the amended PDA into sterile Petri dishes and allow them to solidify.
- Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.
- Incubate the plates at 25 ± 2 °C in the dark for 48-72 hours.
- Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to the control.

Antifungal Testing Workflow:

[Click to download full resolution via product page](#)

Fig. 3: Workflow for in vitro antifungal testing.

Conclusion

High-purity **2-Mercapto-5-methylpyridine** is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties, commercial availability, and key experimental methodologies to support researchers in their synthetic and biological evaluation endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [High-Purity 2-Mercapto-5-methylpyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098678#commercial-suppliers-of-high-purity-2-mercaptop-5-methylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com